molecular formula C15H11ClN2O2S B2732111 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034440-95-2

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2732111
CAS RN: 2034440-95-2
M. Wt: 318.78
InChI Key: ACFWCJTUIBFEMZ-UHFFFAOYSA-N
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Description

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiophene family of organic compounds and has been synthesized using various methods. In

Scientific Research Applications

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process that removes a boron atom from an organic molecule, and it’s a crucial step in many chemical reactions. This compound has been found to be effective in catalyzing the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of chemical reaction where two carbon atoms are joined together. This reaction is widely used in the field of organic chemistry, and this compound has been found to be a valuable reagent in this process . The success of the Suzuki–Miyaura coupling is due to its mild and functional group tolerant reaction conditions, and the use of stable, readily prepared, and environmentally benign organoboron reagents .

Antileishmanial Activity

This compound has shown potent in vitro antipromastigote activity, which is significant in the treatment of Leishmaniasis . Leishmaniasis is a disease caused by the protozoan parasite Leishmania, and this compound has been found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

In addition to its antileishmanial activity, this compound has also been evaluated for its antimalarial properties . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Molecular Docking Studies

This compound has been used in molecular docking studies to justify its potent in vitro antipromastigote activity . Molecular docking is a method widely used in computational molecular biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Drug Discovery

This compound has been used in the discovery of new drugs . It has been used as a dual CDK6 and 9 inhibitor, which has strong anti-tumor activity . CDK6 and 9 are cyclin-dependent kinases, which are promising therapeutic targets in cancer treatment .

properties

IUPAC Name

5-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-13-6-5-12(21-13)15(19)18-9-10-3-1-7-17-14(10)11-4-2-8-20-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFWCJTUIBFEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

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